
Technical Support Center: Resolution of (4-
Benzylmorpholin-3-yl)methanamine

Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
(4-Benzylmorpholin-3-

yl)methanamine

Cat. No.: B067324 Get Quote

Welcome to the technical support center for the enantiomeric resolution of (4-
Benzylmorpholin-3-yl)methanamine. This guide is designed for researchers, medicinal

chemists, and process development scientists. Here, we provide in-depth troubleshooting

guides and frequently asked questions (FAQs) to address the practical challenges encountered

during the separation of this compound's enantiomers. Our approach is rooted in fundamental

chemical principles and validated by field-proven insights to ensure you can navigate and

optimize your resolution strategies effectively.

(4-Benzylmorpholin-3-yl)methanamine is a chiral molecule with significant potential as a

building block in pharmaceutical synthesis, sharing structural motifs with compounds like

Reboxetine. Achieving high enantiomeric purity is often a critical determinant of therapeutic

efficacy and safety. This guide will focus on the three primary methods for chiral resolution:

Diastereomeric Salt Crystallization: A classical, scalable, and often cost-effective method.

Chiral High-Performance Liquid Chromatography (HPLC): A powerful analytical and

preparative tool for direct enantiomer separation.

Enzymatic Resolution: A highly selective biocatalytic approach.
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We will explore the nuances of each technique, providing you with the causal logic behind

experimental choices and robust, self-validating protocols.

General Troubleshooting & FAQs
This section addresses broad questions applicable across different resolution techniques.

Q1: My resolution is failing completely. Where do I even begin to troubleshoot?

A: A complete failure to achieve any separation points to a fundamental issue with your chosen

method's ability to differentiate between the enantiomers. The first step is to confirm the

integrity of your starting material and reagents.

Verify Your Racemate: Confirm the identity and purity of your racemic (4-Benzylmorpholin-
3-yl)methanamine using standard analytical techniques (NMR, LC-MS). Impurities can

sometimes interfere with crystallization or chromatographic interactions.

Check Your Chiral Selector:

For Salt Crystallization: Ensure your resolving agent is of high enantiomeric purity. Using a

partially resolved or racemic resolving agent will prevent effective separation.[1][2]

For Chiral HPLC: Confirm you are using the correct chiral stationary phase (CSP) and that

the column has not been degraded.

For Enzymatic Resolution: Verify the activity of your enzyme preparation. Improper

storage or handling can lead to denaturation and loss of function.[3]

Re-evaluate Method Selection: It's possible the chosen method is not suitable for this

specific molecule. For instance, not all amines are amenable to resolution with a particular

chiral acid, and not all compounds can be resolved on a given chiral column. A preliminary

screening of different resolving agents or chiral columns is often a necessary first step.

Q2: How do I accurately determine the enantiomeric excess (e.e.) of my resolved sample?

A: Accurate determination of enantiomeric excess is crucial for validating your resolution

process. Chiral HPLC or Chiral Gas Chromatography (GC) are the most common and reliable

methods.[4]
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Method Development: You must first develop a chromatographic method that provides

baseline separation (Resolution, Rs > 1.5) of the two enantiomers.[5] This is typically done

using a racemic standard.

Peak Integration: The e.e. is calculated from the integrated peak areas of the two

enantiomers.

e.e. (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major

Enantiomer + Area of Minor Enantiomer) ] x 100

Alternative Methods: NMR spectroscopy using chiral solvating agents or chiral derivatizing

agents can also be used to determine e.e.[6][7] For example, reaction with a chiral

derivatizing agent like Mosher's acid chloride converts the enantiomers into diastereomers,

which will exhibit distinct signals in the NMR spectrum (e.g., ¹H, ¹⁹F, or ³¹P NMR) that can be

integrated.[6]

Section 1: Diastereomeric Salt Crystallization
This classical technique relies on the reaction of the racemic amine with an enantiomerically

pure chiral acid to form a pair of diastereomeric salts.[1][2] These diastereomers have different

physical properties, most importantly solubility, which allows for their separation by fractional

crystallization.[1][2] For morpholine-based structures, this is a highly viable approach.[8]
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Symptom / Issue Potential Cause(s)
Troubleshooting Steps &

Rationale

No crystal formation.

1. High Solubility: The

diastereomeric salts are too

soluble in the chosen solvent.

[9] 2. Incomplete Salt

Formation: The acid-base

reaction has not gone to

completion.

1. Solvent Screening:

Systematically screen a range

of solvents with varying

polarities (e.g., ethanol,

isopropanol, acetone, ethyl

acetate, and mixtures thereof).

The goal is to find a solvent

where one diastereomer is

sparingly soluble while the

other remains in solution.[10]

2. Increase Concentration/Use

Anti-Solvent: Carefully

evaporate the solvent or slowly

add an anti-solvent (a solvent

in which the salts are

insoluble) to induce

precipitation.[9] 3. Confirm Salt

Formation: Use techniques like

FTIR to confirm the formation

of the ammonium salt

(disappearance of the free

amine and carboxylic acid

stretches, appearance of

carboxylate and ammonium

salt stretches). Ensure

equimolar amounts of the

amine and resolving agent are

used.[10]

Product "oils out" instead of

crystallizing.

1. High Supersaturation: The

solution is too concentrated, or

cooling is too rapid.[9] 2. Low

Melting Point: The melting

point of the diastereomeric salt

1. Reduce Supersaturation:

Use a more dilute solution.[9]

2. Slow Cooling: Implement a

gradual cooling profile to allow

for ordered crystal lattice

formation instead of
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is below the crystallization

temperature.

amorphous oiling.[9] 3. Solvent

Choice: Select a solvent

system where crystallization

can occur at a higher

temperature.[9]

Low yield of the desired

diastereomeric salt.

1. Suboptimal Solubility

Difference: The desired salt is

still significantly soluble in the

mother liquor.[11] 2.

Equilibrium Limitations: The

separation is limited by the

eutectic point of the

diastereomeric mixture.[11]

1. Optimize Solvent &

Temperature: Screen for

solvents that further decrease

the solubility of the target salt.

Experiment with lower final

crystallization temperatures.

[11] 2. Recycle Mother Liquor:

The unwanted enantiomer in

the mother liquor can be

racemized and recycled,

improving the overall process

yield in what is known as a

Resolution-Racemization-

Recycle (RRR) process.[2]

Low diastereomeric excess

(d.e.) / enantiomeric excess

(e.e.).

1. Similar Solubilities: The

solubilities of the two

diastereomeric salts are too

close in the chosen solvent,

leading to co-precipitation.[11]

2. Insufficient Equilibration:

The crystallization was

stopped before the system

reached a state of optimal

enrichment.

1. Recrystallization: Perform

one or more recrystallizations

of the isolated salt. This is

often necessary to achieve

high purity. 2. Screen

Resolving Agents: The

fundamental issue may be the

choice of resolving agent.

Screen other chiral acids (e.g.,

tartaric acid derivatives,

mandelic acid, camphor-10-

sulfonic acid) to find a pair that

gives a larger solubility

difference.[1] 3. Adjust

Stoichiometry: Using a sub-

stoichiometric amount (e.g.,

0.5 equivalents) of the
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resolving agent can sometimes

improve selectivity.[11]

Experimental Protocol: Screening for Diastereomeric
Salt Resolution
Objective: To identify a suitable chiral resolving agent and solvent for the resolution of racemic

(4-Benzylmorpholin-3-yl)methanamine.

Materials:

Racemic (4-Benzylmorpholin-3-yl)methanamine

Chiral Resolving Agents (e.g., (R)-(-)-Mandelic acid, (S)-(+)-Mandelic acid, (+)-Tartaric acid,

Di-p-toluoyl-D-tartaric acid, (-)-Camphor-10-sulfonic acid)

Solvent Array (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene)

Small-scale vials or 96-well plate

Procedure:

Stock Solution Preparation: Prepare stock solutions of the racemic amine and each resolving

agent in a suitable solvent like ethanol.[10]

Salt Formation: In an array of vials, combine stoichiometric equivalents of the racemic amine

and each resolving agent.

Solvent Evaporation & Addition: Evaporate the initial solvent. To each vial, add a different

crystallization solvent from the array.

Crystallization: Allow the vials to stand at a controlled temperature (e.g., room temperature,

then 4 °C) for 24-48 hours to promote crystallization.[10]

Analysis:

Visually inspect for crystal formation.
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Isolate any crystalline material by filtration.

Liberate the free amine from both the solid and the mother liquor by treating with a base

(e.g., 1M NaOH) and extracting with an organic solvent (e.g., dichloromethane).

Analyze the enantiomeric excess of the free amine from both fractions using a validated

chiral HPLC method.

Visualization: Diastereomeric Salt Resolution Workflow
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Caption: Workflow for chiral resolution via diastereomeric salt formation.

Section 2: Chiral High-Performance Liquid
Chromatography (HPLC)
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Chiral HPLC is a direct and highly effective method for both analytical determination of e.e. and

preparative separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts

differently with each enantiomer, leading to different retention times.[11][12] For molecules

structurally related to (4-Benzylmorpholin-3-yl)methanamine, such as Reboxetine analogs,

polysaccharide-based CSPs are often successful.[4][13]

Troubleshooting Guide: Chiral HPLC
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Symptom / Issue Potential Cause(s)
Troubleshooting Steps &

Rationale

No separation / Poor resolution

(Rs < 1.5).

1. Inappropriate CSP: The

selected chiral stationary

phase does not provide

enantiorecognition for your

molecule.[14][15] 2.

Suboptimal Mobile Phase: The

mobile phase composition is

not conducive to separation.

[14][15] 3. Incorrect

Temperature: Temperature

affects the thermodynamics of

chiral recognition.[14]

1. Screen CSPs: This is the

most critical factor. Screen

different types of

polysaccharide-based columns

(e.g., cellulose or amylose

derivatives like Chiralcel® OD-

H, Chiralpak® AD-H).[16] 2.

Optimize Mobile Phase:

Systematically vary the ratio of

the organic modifier (e.g.,

isopropanol, ethanol) in the

mobile phase (often n-hexane

for normal phase).[15] For

basic amines, adding a small

amount of a basic modifier

(e.g., 0.1% diethylamine, DEA)

can significantly improve peak

shape and resolution by

masking residual silanol

groups on the silica support.[3]

[15] 3. Vary Temperature:

Evaluate a range of

temperatures (e.g., 15°C,

25°C, 40°C). Lower

temperatures often enhance

enantioselectivity but may

increase analysis time.[14]

Poor peak shape (tailing). 1. Secondary Interactions: The

basic amine is interacting with

acidic silanol groups on the

CSP surface.[14] 2. Column

Overload: The sample

concentration is too high,

1. Add a Mobile Phase

Modifier: As above, add a

basic modifier like 0.1% DEA

to the mobile phase to

compete with the analyte for

active sites.[14][16] 2. Reduce

Sample Load: Dilute the
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saturating the stationary

phase.[14]

sample and inject a smaller

volume.[14]

Poor peak shape (fronting).

1. Column Overload: High

sample concentration. 2. Poor

Sample Solubility: The analyte

is not fully dissolved in the

mobile phase.

1. Dilute the Sample: Reduce

the concentration of the

injected sample.[17] 2. Change

Injection Solvent: Ensure the

sample is dissolved in the

mobile phase or a weaker

solvent to prevent band

broadening at the column inlet.

Irreproducible retention times.

1. Unstable Temperature: The

column temperature is

fluctuating. 2. Mobile Phase

Inconsistency: The mobile

phase composition is changing

over time (e.g., evaporation of

a volatile component).

1. Use a Column Oven:

Ensure the column is

thermostatted for precise

temperature control. 2.

Prepare Fresh Mobile Phase:

Prepare mobile phase daily

and keep it well-sealed. Degas

the mobile phase before use.

[16]

Experimental Protocol: Chiral HPLC Method
Development
Objective: To develop an analytical chiral HPLC method for determining the enantiomeric

excess of (4-Benzylmorpholin-3-yl)methanamine.

Instrumentation:

HPLC system with UV detector

Chiral Column: Start with a polysaccharide-based column (e.g., Chiralpak® IA, IB, or IC).

Procedure:

Initial Screening Conditions (Normal Phase):
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Mobile Phase: Start with a simple mobile phase like Hexane/Isopropanol (90:10 v/v).

Additive: Add 0.1% Diethylamine (DEA) to the mobile phase to improve peak shape for the

basic amine.

Flow Rate: 1.0 mL/min.

Temperature: 25 °C.

Detection: UV at a suitable wavelength (e.g., 254 nm).

Injection: Inject a solution of the racemic standard.

Evaluation:

If no separation is observed, change the alcohol modifier (e.g., to ethanol) or screen a

different CSP.

If partial separation is observed, optimize the mobile phase composition. Systematically

vary the percentage of the alcohol modifier (e.g., in 5% increments from 5% to 25%).

If peak shape is poor, ensure the basic modifier is present and at an effective

concentration.

Optimization: Once a promising separation is found, fine-tune the mobile phase, flow rate,

and temperature to achieve baseline resolution (Rs > 1.5) in a reasonable run time.

Visualization: Chiral HPLC Troubleshooting Logic
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Caption: Troubleshooting workflow for poor enantiomeric resolution in chiral HPLC.

Section 3: Enzymatic Resolution
Enzymatic kinetic resolution utilizes enzymes, most commonly lipases, to selectively acylate

one enantiomer of a racemic amine, allowing for the separation of the unreacted amine from
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the newly formed amide.[3][18] This method is prized for its high selectivity and mild reaction

conditions.[12] The maximum theoretical yield for the desired enantiomer in a classic kinetic

resolution is 50%.
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Symptom / Issue Potential Cause(s)
Troubleshooting Steps &

Rationale

Low or no conversion.

1. Enzyme Inactivity: The

enzyme may be denatured or

inhibited.[3] 2. Suboptimal

Conditions: Incorrect solvent,

temperature, or pH.[3] 3. Poor

Acyl Donor: The chosen

acylating agent is not a good

substrate for the enzyme.

1. Verify Enzyme Activity: Test

the enzyme with a known,

reliable substrate to confirm its

activity. Ensure it has been

stored correctly.[3] 2. Optimize

Conditions: Screen different

organic solvents (hydrophobic

solvents like toluene or MTBE

are often preferred).[3]

Optimize the temperature;

lipases like Candida antarctica

lipase B (CALB) are often

robust up to 50-60 °C.[5] 3.

Screen Acyl Donors: Test

different activated esters as

acyl donors (e.g., ethyl

acetate, isopropyl acetate).

Low enantioselectivity (low

e.e.).

1. Non-Enzymatic Reaction:

The acylation is occurring

without enzymatic catalysis,

which is not selective.[18] 2.

Poor Enzyme Selectivity: The

enzyme does not effectively

differentiate between the two

enantiomers. 3. Reaction

Progress: The reaction has

proceeded past 50%

conversion, which can lower

the e.e. of the product.

1. Run a Control Reaction:

Perform the reaction without

the enzyme to quantify the rate

of the background (non-

enzymatic) acylation. If this

rate is significant, use a less

reactive acyl donor or milder

conditions.[18] 2. Screen

Enzymes: Test different lipases

(e.g., from Candida rugosa,

Pseudomonas cepacia) as

they exhibit different

selectivities. 3. Monitor

Conversion: Track the reaction

progress over time by

analyzing the e.e. of the

remaining substrate and the
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product. Stop the reaction at or

near 50% conversion for

optimal results.

Difficult separation of product

and substrate.

1. Similar Properties: The

unreacted amine and the

resulting amide have similar

physical properties.

1. pH-Based Extraction: After

the reaction, perform an acid-

base extraction. The unreacted

basic amine can be extracted

into an aqueous acid solution,

leaving the neutral amide in

the organic layer. Subsequent

basification of the aqueous

layer will recover the unreacted

amine.

Experimental Protocol: Enzymatic Kinetic Resolution
Screening
Objective: To screen for an effective enzyme and conditions for the kinetic resolution of racemic

(4-Benzylmorpholin-3-yl)methanamine.

Materials:

Racemic (4-Benzylmorpholin-3-yl)methanamine

Immobilized Lipases (e.g., Novozym® 435 (CALB), Lipase from Pseudomonas cepacia)

Acyl Donor (e.g., Ethyl acetate, which can also serve as the solvent)

Organic Solvent (e.g., Toluene, Methyl tert-butyl ether (MTBE))

Procedure:

Reaction Setup: In a vial, dissolve the racemic amine (1 equivalent) in the chosen solvent

(e.g., Toluene).

Add Reagents: Add the acyl donor (e.g., 1.5 equivalents of ethyl acetate) and the

immobilized enzyme (e.g., 10-20 mg/mmol of substrate).
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Incubation: Shake the mixture at a controlled temperature (e.g., 40 °C).

Monitoring: At various time points (e.g., 4h, 8h, 24h), take a small aliquot of the reaction

mixture.

Sample Workup: Filter out the enzyme. Analyze the aliquot directly by chiral HPLC to

determine the conversion and the e.e. of the remaining starting material (amine) and the

formed product (amide).

Evaluation: Identify the enzyme and conditions that give good conversion (approaching 50%)

and high enantioselectivity. The ideal result is high e.e. for both the unreacted amine and the

acylated product at ~50% conversion.

Visualization: Principle of Enzymatic Kinetic Resolution
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Caption: Kinetic resolution of a racemic amine using an enzyme.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chem.libretexts.org [chem.libretexts.org]

2. Chiral resolution - Wikipedia [en.wikipedia.org]

3. chromatographyonline.com [chromatographyonline.com]

4. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor
(D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]

5. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via
Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC
[pmc.ncbi.nlm.nih.gov]

6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

7. chem.libretexts.org [chem.libretexts.org]

8. pdf.benchchem.com [pdf.benchchem.com]

9. researchgate.net [researchgate.net]

10. High Pressure Liquid Chromatography Identification and Quantification of Morpholine
Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical
Sciences and Drug Research [ijpsdronline.com]

11. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

12. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

13. Synthesis, enantiomeric resolution, F-18 labeling and biodistribution of reboxetine
analogs: promising radioligands for imaging the norepinephrine transporter with positron
emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

14. bocsci.com [bocsci.com]

15. unchainedlabs.com [unchainedlabs.com]

16. Emerging Developments in Separation Techniques and Analysis of Chiral
Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

17. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 20 / 21 Tech Support

https://www.benchchem.com/product/b067324?utm_src=pdf-custom-synthesis
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)_Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry_(Wade)/06%3A_Stereochemistry_at_Tetrahedral_Centers/6.08%3A_Resolution_(Separation)_of_Enantiomers
https://en.wikipedia.org/wiki/Chiral_resolution
https://www.chromatographyonline.com/view/strategy-developing-hplc-methods-chiral-drugs-1
https://pmc.ncbi.nlm.nih.gov/articles/PMC8272914/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8272914/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9319036/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9319036/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9319036/
https://medicine.hsc.wvu.edu/media/250467/chiraldrugseparation.pdf
https://chem.libretexts.org/Courses/Chabot_College/Chem_12A%3A_Organic_Chemistry_Fall_2022/06%3A_Stereoisomerism/6.08%3A_Resolution_(Separation)_of_Enantiomers
https://pdf.benchchem.com/140/Application_Notes_and_Protocols_for_the_Crystallization_of_S_4_benzylmorpholin_2_yl_methanol_Derivatives.pdf
https://www.researchgate.net/publication/257862240_Morpholines_Synthesis_and_Biological_Activity
https://ijpsdronline.com/index.php/journal/article/view/3208
https://ijpsdronline.com/index.php/journal/article/view/3208
https://ijpsdronline.com/index.php/journal/article/view/3208
https://pmc.ncbi.nlm.nih.gov/articles/PMC3614593/
https://chiralpedia.com/blog/part-6-resolution-of-enantiomers/
https://pubmed.ncbi.nlm.nih.gov/15878511/
https://pubmed.ncbi.nlm.nih.gov/15878511/
https://pubmed.ncbi.nlm.nih.gov/15878511/
https://www.bocsci.com/product/s-s-reboxetine-cas-98819-76-2-101371.html
https://www.unchainedlabs.com/wp-content/uploads/2021/11/AN-Identifying-a-diastereomeric-salt-for-a-challenging-chiral-resolution.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10489017/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10489017/
https://skoge.folk.ntnu.no/prost/proceedings/aiche-2005/non-topical/Non%20topical/papers/394e.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


18. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G
acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]

To cite this document: BenchChem. [Technical Support Center: Resolution of (4-
Benzylmorpholin-3-yl)methanamine Enantiomers]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b067324#enhancing-the-resolution-of-4-
benzylmorpholin-3-yl-methanamine-enantiomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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